molecular formula C17H26N2OS B4722008 N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE

N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4722008
M. Wt: 306.5 g/mol
InChI Key: ZJJKYHZZLMTZSI-UHFFFAOYSA-N
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Description

N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions using sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives typically yields sulfoxides or sulfones, while reduction can produce dihydrothiophenes .

Scientific Research Applications

N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of the thiophene ring with the piperidine and cycloheptane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-2-19-10-8-14(9-11-19)18-17(20)16-12-13-6-4-3-5-7-15(13)21-16/h12,14H,2-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJKYHZZLMTZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC3=C(S2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE
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N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE
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N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE
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N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE
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N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE
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N-(1-ETHYLPIPERIDIN-4-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE

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